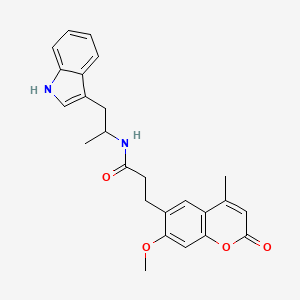![molecular formula C17H26ClNO3S B15106745 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106745.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound with a unique structure that combines a sulfonyl group, a cyclohexylmethylamine moiety, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:
Halogenation: Introduction of a chlorine atom to the phenyl ring.
Alkylation: Addition of a propoxy group to the phenyl ring.
Sulfonation: Introduction of the sulfonyl group.
Amine Addition: Attachment of the cyclohexylmethylamine moiety.
Each step requires specific reagents and conditions, such as the use of halogenating agents, alkylating agents, sulfonating agents, and amines. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce sulfides.
Scientific Research Applications
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds, such as:
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine moiety instead of cyclohexylmethylamine.
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole: Contains an imidazole ring instead of cyclohexylmethylamine.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H26ClNO3S |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-N,4-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-10-22-16-11-13(2)15(18)12-17(16)23(20,21)19(3)14-8-6-5-7-9-14/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
QXPDLWFBPDFJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106663.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15106665.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide](/img/structure/B15106666.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15106673.png)
![(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106676.png)
![8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B15106688.png)

methylidene}-1-(3-methoxypropyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B15106696.png)
![Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B15106699.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B15106704.png)
![(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15106711.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B15106722.png)

![2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106750.png)
